{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene is an organic compound that features a benzene ring substituted with a but-2-en-1-yloxy group and a but-3-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene typically involves the reaction of benzene with but-2-en-1-ol and but-3-en-1-ol under specific conditions. One common method is the Williamson ether synthesis, where benzene is reacted with but-2-en-1-ol in the presence of a strong base like sodium hydride to form the ether linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the coupling reactions between benzene and the butenyl alcohols. The process is typically conducted in a controlled environment to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the butenyl groups to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of but-2-en-1-al or but-2-enoic acid.
Reduction: Formation of {1-[(But-2-en-1-yl)oxy]butane}.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the butenyl groups can undergo metabolic transformations. These interactions and transformations can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
{1-[(But-2-en-1-yl)oxy]butane}: A saturated analog with similar ether linkage but without the double bonds.
{1-[(But-2-en-1-yl)oxy]propane}: A shorter chain analog with similar functional groups.
{1-[(But-2-en-1-yl)oxy]hexane}: A longer chain analog with similar functional groups.
Uniqueness
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene is unique due to its combination of aromatic and aliphatic characteristics, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.
Properties
CAS No. |
141412-46-6 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-but-2-enoxybut-3-enylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-5-12-15-14(9-4-2)13-10-7-6-8-11-13/h3-8,10-11,14H,2,9,12H2,1H3 |
InChI Key |
TWXBWKLYYJGXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.